molecular formula C15H11BrO B8600424 2-bromo-6-methyl-9-methylene-9H-xanthene

2-bromo-6-methyl-9-methylene-9H-xanthene

Cat. No. B8600424
M. Wt: 287.15 g/mol
InChI Key: SATHLEFBWAXBAE-UHFFFAOYSA-N
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Patent
US08426447B2

Procedure details

To a solution of methyltriphenylphosphonium bromide (2664 mg, 7457 μmol) in THF (19 ml) at 0° C. was added butyllithium (1.6 M in Hexanes, 3995 μl, 6392 μmol) dropwise. After stirring at 0° C. for 30 minutes, a solution of 2-bromo-6-methyl-9H-xanthen-9-one (1540 mg, 5326 μmol) in THF (5 ml) was added dropwise. The solution was allowed to warm to RT and stirred for 1 hour. The reaction mixture was quenched with water and the aqueous layer was washed 3× with EtOAc. The organic layers were combined, dried with MgSO4, filtered and concentrated to an oil. The crude product was flashed with the MPLC (100% hexanes to 10% EtOAc in hexanes to 30% EtOAc in hexanes) MS m/z=289.1 [M+H]+. Calc'd for C15H11BrO2: 287.1.
Quantity
1540 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3995 μL
Type
reactant
Reaction Step Two
Quantity
2664 mg
Type
catalyst
Reaction Step Two
Name
Quantity
19 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])CCC.[Br:6][C:7]1[CH:20]=[CH:19][C:18]2[O:17][C:16]3[C:11](=[CH:12][CH:13]=[C:14]([CH3:21])[CH:15]=3)[C:10](=O)[C:9]=2[CH:8]=1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[Br:6][C:7]1[CH:20]=[CH:19][C:18]2[O:17][C:16]3[C:11](=[CH:12][CH:13]=[C:14]([CH3:21])[CH:15]=3)[C:10](=[CH2:1])[C:9]=2[CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1540 mg
Type
reactant
Smiles
BrC1=CC=2C(C3=CC=C(C=C3OC2C=C1)C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3995 μL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
2664 mg
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
19 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
WASH
Type
WASH
Details
the aqueous layer was washed 3× with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC1=CC=2C(C3=CC=C(C=C3OC2C=C1)C)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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